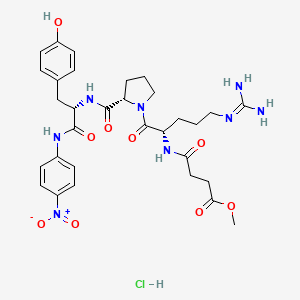

MeO-Suc-RPY-pNA (hydrochloride)

Description

MeO-Suc-RPY-pNA (hydrochloride) is a synthetic chromogenic substrate widely used in enzymology to study protease activity, particularly for serine proteases like trypsin, thrombin, or elastase. The compound consists of a methoxy-succinyl (MeO-Suc) group linked to a tripeptide sequence (RPY) and a para-nitroaniline (pNA) moiety. Hydrolysis of the substrate by a protease releases pNA, which absorbs strongly at 405 nm, enabling spectrophotometric quantification of enzymatic activity. The hydrochloride salt form enhances solubility in aqueous buffers, making it suitable for kinetic assays under physiological conditions .

Structurally, the compound is distinguished by its methoxy-succinyl group, which modulates substrate specificity and binding affinity to proteases.

Properties

Molecular Formula |

C31H41ClN8O9 |

|---|---|

Molecular Weight |

705.2 g/mol |

IUPAC Name |

methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate;hydrochloride |

InChI |

InChI=1S/C31H40N8O9.ClH/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47;/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34);1H/t23-,24-,25-;/m0./s1 |

InChI Key |

AFFHCBMZFGZJHX-NAGNLMCHSA-N |

Isomeric SMILES |

COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Canonical SMILES |

COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal tyrosine residue to a solid support. Wang resin or 2-chlorotrityl chloride resin is typically used due to its compatibility with acid-labile protecting groups. Tyrosine is pre-functionalized with the p-nitroanilide group via:

-

Activation of tyrosine’s carboxyl group : Using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C.

-

Coupling to p-nitroaniline : The activated tyrosine reacts with p-nitroaniline in dimethylformamide (DMF), followed by deprotection with trifluoroacetic acid (TFA) to yield Tyr-pNA.

Sequential Amino Acid Coupling

The tripeptide chain is assembled via Fmoc/t-Bu SPPS:

-

Proline Coupling :

-

Arginine Coupling :

-

Methoxy-succinyl Capping :

Critical Synthesis Parameters

Coupling Agents and Solvent Systems

Deprotection and Cleavage

-

Side-chain deprotection : A mixture of TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) removes t-Bu and Pbf groups.

-

Resin cleavage : Hydrochloric acid (4 M in dioxane) is used to protonate the peptide, yielding the hydrochloride salt.

Purification and Characterization

Chromatographic Purification

The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key conditions:

Analytical Validation

| Technique | Parameter | Result |

|---|---|---|

| Mass spectrometry | Molecular ion ([M+H]⁺) | 669.7 (calculated 668.7) |

| HPLC purity | Retention time: 12.3 min | ≥95% |

| NMR (DMSO-d6) | δ 7.8–7.6 (pNA aromatic protons) | Confirmed structure |

Challenges and Optimization Strategies

Racemization Mitigation

Chemical Reactions Analysis

Types of Reactions

MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when it interacts with serine proteases. The hydrolysis reaction cleaves the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide .

Common Reagents and Conditions

The common reagents used in the reactions involving MeO-Suc-RPY-pNA (hydrochloride) include serine proteases such as trypsin and chymotrypsin. The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .

Major Products

The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroanilide, which can be quantified by its absorbance at 405 nm .

Scientific Research Applications

MeO-Suc-RPY-pNA (hydrochloride) is widely used in scientific research for the following applications:

Mechanism of Action

MeO-Suc-RPY-pNA (hydrochloride) exerts its effects by serving as a substrate for serine proteases. The proteases preferentially bind to and cleave the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide . This cleavage can be quantified by measuring the absorbance of p-nitroanilide at 405 nm, providing a measure of serine protease activity .

Comparison with Similar Compounds

Research Limitations and Gaps

- Limited data on the compound’s stability under non-physiological conditions (e.g., high temperature or extreme pH).

- No direct comparative studies with newer fluorogenic substrates (e.g., MeO-Suc-RPY-AMC), which offer higher sensitivity .

Q & A

Basic: What are the standard protocols for preparing and handling MeO-Suc-RPY-pNA (hydrochloride) in enzymatic assays?

Methodological Answer:

MeO-Suc-RPY-pNA (hydrochloride) is typically dissolved in dimethyl sulfoxide (DMSO) or aqueous buffers (e.g., Tris-HCl, pH 8.0) at concentrations ≤10 mM to avoid solubility issues. For kinetic assays, dilute stock solutions further in assay buffer to final concentrations (e.g., 0.1–1 mM). Stability testing under varying temperatures (4°C vs. −20°C) and light exposure should precede long-term storage. Include controls: a blank (substrate without enzyme) and a positive control (e.g., a known protease). Use UV-Vis spectrophotometry at 405 nm to monitor pNA release .

Basic: How can researchers verify the purity and structural integrity of MeO-Suc-RPY-pNA (hydrochloride)?

Methodological Answer:

Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Compare retention times with certified reference standards .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ ion) via ESI-MS.

- NMR : Validate structural integrity using 1H/13C NMR, focusing on characteristic peaks (e.g., pNA aromatic protons, succinyl moiety).

Advanced: How to design experiments to optimize kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) for protease assays using MeO-Suc-RPY-pNA (hydrochloride)?

Methodological Answer:

Employ Design of Experiments (DOE) principles:

- Response Surface Methodology (RSM) : Vary substrate concentration, pH, and temperature to model nonlinear interactions. For example, a Central Composite Design (CCD) with 3 factors and 20 runs can identify optimal conditions .

- Data Analysis : Fit kinetic data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism). Validate with Lineweaver-Burk plots.

- Replicates : Perform triplicate measurements to account for intra-assay variability.

Advanced: How to resolve discrepancies in kinetic data across experimental setups (e.g., conflicting KmK_mKm values)?

Methodological Answer:

Potential sources of variability and mitigation strategies:

- Buffer Composition : Ionic strength (e.g., NaCl concentration) affects enzyme-substrate interactions. Standardize buffers across labs.

- Enzyme Source : Recombinant vs. purified native enzymes may have differing catalytic efficiencies. Validate with a reference enzyme (e.g., trypsin).

- Interfering Substances : Test for contaminants (e.g., detergents, metal ions) via spike-and-recovery experiments .

- Statistical Analysis : Apply ANOVA to compare datasets and identify significant outliers .

Advanced: What strategies are recommended for assessing the stability of MeO-Suc-RPY-pNA (hydrochloride) under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies :

- Temperature/Humidity : Store aliquots at −20°C (long-term), 4°C (short-term), and 25°C/60% RH (stress conditions). Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Light Exposure : Expose samples to UV light (e.g., 254 nm) for 24–72 hours and compare to dark-stored controls.

- Degradation Kinetics : Model degradation using first-order kinetics to estimate shelf life .

Basic: What controls are essential when using MeO-Suc-RPY-pNA (hydrochloride) in high-throughput screening (HTS) assays?

Methodological Answer:

Critical controls include:

- Negative Control : Substrate + buffer without enzyme to measure non-enzymatic hydrolysis.

- Positive Control : Substrate + a well-characterized protease (e.g., chymotrypsin) to validate assay sensitivity.

- Inhibitor Control : Pre-incubate enzyme with a specific inhibitor (e.g., PMSF for serine proteases) to confirm target specificity.

- Signal Normalization : Use a plate reader with pathlength correction to account for well-to-well variability .

Advanced: How to analyze interference from impurities or by-products in enzymatic assays using MeO-Suc-RPY-pNA (hydrochloride)?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify and quantify degradation products (e.g., free pNA or hydrolyzed peptide fragments) .

- Spike-In Experiments : Add known impurities (e.g., 5% w/w) to assay mixtures and measure signal deviation.

- Enzyme Inhibition Assays : Test impurities for inhibitory effects by comparing in pure vs. contaminated substrate batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.